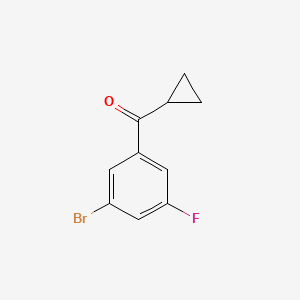
(3-Bromo-5-fluorophenyl)(cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-5-fluorophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C10H8BrFO and a molecular weight of 243.07 g/mol This compound features a bromine and fluorine substituted phenyl ring attached to a cyclopropyl methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluorophenyl)(cyclopropyl)methanone typically involves the reaction of 3-bromo-5-fluorobenzoyl chloride with cyclopropylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-5-fluorophenyl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine or fluorine atoms.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or THF.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of (3-Bromo-5-fluorophenyl)(cyclopropyl)methanol.
Oxidation: Formation of (3-Bromo-5-fluorophenyl)(cyclopropyl)carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-5-fluorophenyl)(cyclopropyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Bromo-5-fluorophenyl)(cyclopropyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromo-5-chlorophenyl)(cyclopropyl)methanone
- (3-Fluoro-5-bromophenyl)(cyclopropyl)methanone
- (3-Bromo-5-methylphenyl)(cyclopropyl)methanone
Uniqueness
(3-Bromo-5-fluorophenyl)(cyclopropyl)methanone is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Eigenschaften
Molekularformel |
C10H8BrFO |
|---|---|
Molekulargewicht |
243.07 g/mol |
IUPAC-Name |
(3-bromo-5-fluorophenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H8BrFO/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2 |
InChI-Schlüssel |
YYDYKBCPLPJZHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)C2=CC(=CC(=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


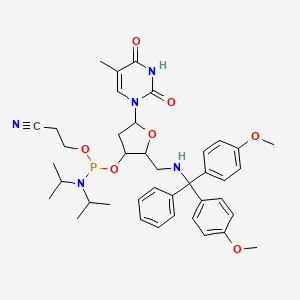
![6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol](/img/structure/B15090845.png)
![Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]-](/img/structure/B15090851.png)
![4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected](/img/structure/B15090853.png)
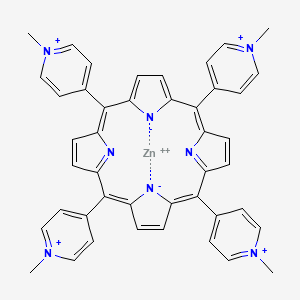
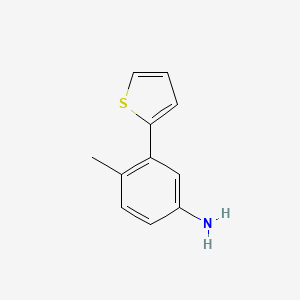
![Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B15090867.png)
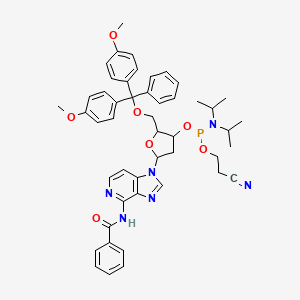
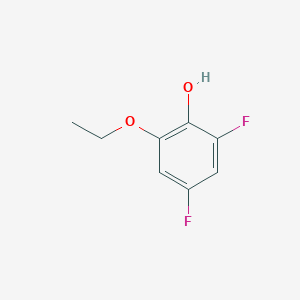
![ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate](/img/structure/B15090890.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate](/img/structure/B15090893.png)

![tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate](/img/structure/B15090902.png)
